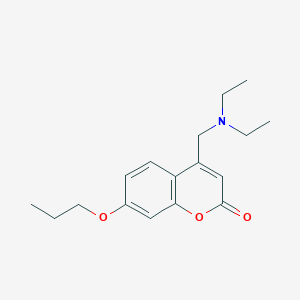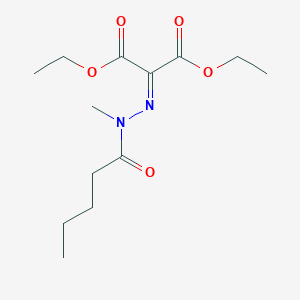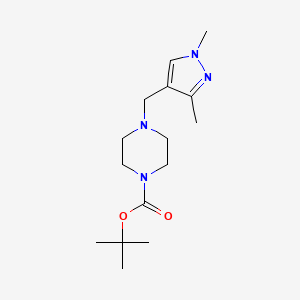
4-(Pentafluoroethyl)-1,3,5-triazin-2-amine
Vue d'ensemble
Description
4-(Pentafluoroethyl)-1,3,5-triazin-2-amine, commonly known as PFETA, is an organic compound with a wide range of applications in scientific research. It is a versatile molecule with a unique combination of properties that make it an ideal reagent for a variety of reactions. PFETA has been used in the synthesis of various compounds, as well as in the investigation of biochemical and physiological processes. In
Applications De Recherche Scientifique
Synthesis and Organic Chemistry
Triazine derivatives, including those related to 4-(Pentafluoroethyl)-1,3,5-triazin-2-amine, are central to developing novel organic synthesis methodologies. For instance, triazine compounds have been synthesized for use as CGRP receptor antagonists, showcasing their potential in medicinal chemistry (Lim, Dolzhenko, & Dolzhenko, 2014). Additionally, methods for synthesizing 4-aryl-6-cycloamino-1,3,5-triazin-2-amines via microwave irradiation demonstrate the efficiency and versatility of triazine chemistry in creating structurally diverse molecules (Dolzhenko et al., 2021).
Biological Activities
Research into triazine derivatives extends into exploring their biological activities. Some triazine compounds have been identified for their potent antileukemic activity, highlighting the therapeutic potential of these chemicals (Dolzhenko et al., 2021). Moreover, the exploration of fused heterobicyclic nitrogen systems based on 1,2,4-triazine derivatives has led to the discovery of compounds with cytotoxic activity against cancer cell lines, further emphasizing the importance of triazine frameworks in drug discovery (Saad, Youssef, & Mosselhi, 2011).
Material Science
In material science, triazine-based molecules have been utilized for their unique properties. For example, novel two-photon absorbing (TPA) chromophores incorporating the triazine core have been synthesized, showcasing applications in the development of materials for optical technologies (Kannan et al., 2004). Such materials could have implications in fields ranging from telecommunications to medical imaging.
Propriétés
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F5N4/c6-4(7,5(8,9)10)2-12-1-13-3(11)14-2/h1H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIVKKVSZWPNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=N1)N)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201022932 | |
| Record name | 4-(Pentafluoroethyl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pentafluoroethyl)-1,3,5-triazin-2-amine | |
CAS RN |
1803609-43-9 | |
| Record name | 4-(Pentafluoroethyl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate](/img/structure/B1447371.png)









